2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene
Overview
Description
2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene is a fluorinated organic compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a double bond in its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
- Mitochondrial Complex III (Succinate-Cytochrome c Reductase) : Some analogs of this compound have demonstrated potent activity against mitochondrial complex III (SCR), which is a mixture of mitochondrial complex II and complex III .
- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism : The meningeal blood vessels and dura are innervated by peripheral sensory trigeminal nerves, producing CGRP. This compound may act as a CGRP receptor antagonist .
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene typically involves the following steps:
Halogenation: The starting material, butene, undergoes halogenation to introduce the chlorine atom at the 2-position.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl lithium.
Coupling Reaction: The final step involves a coupling reaction to attach the trifluoromethylphenyl group to the butene backbone.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding saturated analogs.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: This compound differs in the position of the chlorine and trifluoromethyl groups.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]: This compound has a pyrrolidinone ring and additional chlorine atom.
Uniqueness: 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHAXVPPBZUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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